5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties. This compound, in particular, is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 4-position, and a formyl group at the 2-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylimidazole with ethyl bromide in the presence of a base to introduce the ethyl group. This is followed by formylation at the 2-position using formylating agents such as formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can participate in electrophilic substitution reactions, allowing for further functionalization of the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-ethyl-4-methyl-1H-imidazole-2-carboxylic acid.
Reduction: 5-ethyl-4-methyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzyme active sites, inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the imidazole ring can coordinate with metal ions, affecting metalloprotein functions .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4-methylimidazole: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-methyl-5-imidazolecarboxaldehyde: Similar structure but with different substitution patterns, leading to distinct chemical properties.
5-methyl-1H-imidazole-4-carbaldehyde: Another isomer with different reactivity and applications.
Uniqueness
5-ethyl-4-methyl-1H-imidazole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both ethyl and methyl groups, along with the formyl group, allows for versatile functionalization and diverse applications in various fields.
Properties
CAS No. |
1378826-99-3 |
---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-ethyl-5-methyl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-7(4-10)9-6/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
MVURRWJVYZRJFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=N1)C=O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.